2-Chloro-4-cyano-6-methoxyphenyl acetate

Description

Compound Definition and Structural Features

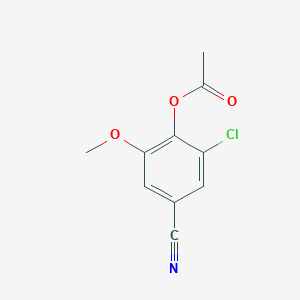

2-Chloro-4-cyano-6-methoxyphenyl acetate (B1210297) is an organic compound featuring a benzene (B151609) ring substituted with four different functional groups: a chloro group, a cyano group, a methoxy (B1213986) group, and an acetate group. The systematic placement of these substituents at positions 2, 4, and 6 of the phenyl ring dictates its chemical properties and potential reactivity.

Table 1: Chemical and Physical Properties of 2-Chloro-4-cyano-6-methoxyphenyl Acetate

| Property | Value |

| Molecular Formula | C₁₀H₈ClNO₃ |

| Molecular Weight | 225.63 g/mol |

| CAS Number | 757220-09-0 |

| Appearance | (Predicted) White to off-white solid |

| Solubility | (Predicted) Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone (B3395972). |

Note: Some physical properties are predicted based on the structure and data for similar compounds due to the limited specific experimental data for this exact molecule.

Rationale for Academic Inquiry and Significance of Functional Groups

The academic interest in this compound stems from the unique interplay of its constituent functional groups. Each group imparts distinct electronic and steric effects, making the molecule a compelling subject for synthetic and mechanistic studies.

Chloro Group: The chlorine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution. Its presence on the aromatic ring makes it a potential site for various transition-metal-catalyzed cross-coupling reactions, a powerful tool in modern organic synthesis. researchgate.netnih.gov The reactivity of aryl chlorides in such reactions is a significant area of research. researchgate.net

Cyano Group: The nitrile or cyano group is a strong electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring. Benzonitriles are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and are found in numerous pharmaceuticals. ontosight.ainih.gov The nitrile group itself can undergo a variety of transformations, for instance, hydrolysis to a carboxylic acid or reduction to an amine.

Acetate Group: The acetate group is an ester functional group. Phenyl acetates can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol (B47542) and acetic acid. acs.orgstanford.edusciencemadness.org This functionality can serve as a protecting group for a phenol or be a target for nucleophilic attack.

The combination of these electron-withdrawing and electron-donating groups on the same aromatic ring creates a complex electronic environment, making it an interesting substrate for studying reaction mechanisms and regioselectivity.

Overview of Existing Research Landscape and Identification of Knowledge Gaps for this compound

A comprehensive review of the scientific literature reveals a significant knowledge gap concerning this compound. While many studies focus on molecules with one or two of these functional groups, there is a notable absence of dedicated research on this specific polysubstituted compound. The existing landscape is primarily composed of listings in chemical supplier catalogs, with minimal to no associated academic publications detailing its synthesis, characterization, or reactivity.

This lack of information presents a clear opportunity for original research. The unique substitution pattern of this molecule raises several unanswered questions regarding its chemical behavior and potential utility.

Scope and Objectives of Proposed Academic Investigations

To address the existing knowledge gaps, a series of academic investigations could be proposed with the following scope and objectives:

Scope: The research would focus on the synthesis, comprehensive characterization, and exploration of the chemical reactivity of this compound.

Objectives:

Development of an Efficient Synthetic Route: To establish a reliable and high-yielding synthesis of this compound from readily available starting materials.

Spectroscopic and Structural Characterization: To fully characterize the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and, if possible, single-crystal X-ray diffraction to unequivocally determine its three-dimensional structure.

Investigation of Functional Group Reactivity: To systematically study the reactivity of each functional group, including:

Palladium-catalyzed cross-coupling reactions at the chloro position. researchgate.netrsc.org

Nucleophilic aromatic substitution reactions, potentially facilitated by the electron-withdrawing cyano group. documentsdelivered.comtandfonline.commasterorganicchemistry.comwikipedia.org

Transformations of the cyano group into other functional moieties.

Hydrolysis of the acetate ester to the corresponding phenol and subsequent reactions of the phenol. acs.orgpearson.com

Exploration of Potential Applications: To perform preliminary screening of the compound and its derivatives for potential applications in areas such as medicinal chemistry, materials science, or as a versatile building block in organic synthesis. The benzonitrile (B105546) moiety, for instance, is a key feature in a number of pharmaceutical agents. nih.gov

By pursuing these objectives, a foundational understanding of the chemistry of this compound can be established, paving the way for its potential use in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-cyano-6-methoxyphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROKRSOMNQYVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Cl)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for 2 Chloro 4 Cyano 6 Methoxyphenyl Acetate

Retrosynthetic Analysis of the 2-Chloro-4-cyano-6-methoxyphenyl Acetate (B1210297) Scaffold

A retrosynthetic analysis of 2-chloro-4-cyano-6-methoxyphenyl acetate suggests several potential disconnection pathways. The most straightforward initial disconnection is the ester bond, revealing the precursor 2-chloro-4-cyano-6-methoxyphenol and an acetylating agent. This phenolic intermediate is the core of the synthetic challenge, requiring the strategic installation of three different substituents—chloro, cyano, and methoxy (B1213986)—onto the aromatic ring.

Further disconnection of the functional groups from the phenol (B47542) ring can be envisioned in various orders. The cyano group could be introduced from an aryl halide (via transition-metal catalysis) or a diazonium salt (via a Sandmeyer reaction). The chloro group can be installed via electrophilic chlorination, and the methoxy group can be formed from a hydroxyl group via methylation.

A plausible retrosynthetic pathway might start from a simpler, commercially available precursor like m-anisidine (B1676023) or a substituted phenol. The sequence of reactions—chlorination, cyanation, potential hydrolysis, and acetylation—must be carefully planned to manage the regiochemical outcomes dictated by the directing effects of the groups present at each stage. For instance, the methoxy and hydroxyl groups are ortho-, para-directing, while the cyano group is a meta-directing deactivator. The synthetic strategy must leverage these electronic effects to achieve the desired 1,2,3,5-substitution pattern.

Strategies for Aromatic Ring Functionalization

The construction of the this compound core relies on a toolbox of established and modern organic reactions for aromatic functionalization.

The introduction of a chlorine atom at a specific position on an aromatic ring, especially one already bearing multiple substituents, is a significant challenge. Electrophilic aromatic substitution is the primary method for chlorinating phenols, but controlling regioselectivity between the ortho and para positions is crucial. rsc.org Typically, chlorination of a phenol favors the para-isomer. scientificupdate.com However, various strategies have been developed to enhance ortho-selectivity.

Recent advancements have focused on catalyst-controlled regioselective chlorination. For example, the use of a Lewis basic selenoether catalyst has been shown to provide excellent ortho-selectivity for phenols and anilines, achieving ortho/para ratios greater than 20:1. acs.org Another approach involves using a reagent generated in situ from PIFA (bis[(trifluoroacetoxy)iodobenzene]) and AlCl₃ for highly regioselective ortho-chlorination of phenols and phenol ethers. dntb.gov.ua The choice of chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride, in combination with specific catalysts or directing groups, can steer the reaction towards the desired regioisomer. rsc.orgscientificupdate.comresearchgate.net For instance, thiourea-based catalysts can be employed to favor either ortho or para chlorination depending on the catalyst structure. scientificupdate.com

Table 1: Methodologies for Regioselective Chlorination of Phenols

| Method | Chlorinating Agent | Catalyst/Reagent | Primary Selectivity | Reference |

|---|---|---|---|---|

| Lewis Base Catalysis | N-Chlorosuccinimide (NCS) | Selenoether Catalyst | Ortho (>20:1) | acs.org |

| In Situ Reagent | PIFA / AlCl₃ | N/A | Ortho | dntb.gov.ua |

| Lewis Acid Catalysis | Sulfuryl Chloride | AlCl₃ or FeCl₃ with moderators | Para (can be modified) | researchgate.net |

| Directed C-H Chlorination | N-Chlorosuccinimide (NCS) | Palladium Acetate with directing group | Ortho | rsc.org |

Introducing a cyano group onto an aromatic ring can be accomplished through several well-established methods. The choice of method often depends on the nature of the starting material. wikipedia.org

Sandmeyer Reaction : This classical method involves the conversion of an aryl amine to a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding benzonitrile (B105546). wikipedia.orgnih.gov

Rosenmund-von Braun Reaction : This reaction involves the cyanation of an aryl halide using stoichiometric copper(I) cyanide, typically at elevated temperatures. wikipedia.orgrsc.org

Transition Metal-Catalyzed Cross-Coupling : Modern synthetic chemistry heavily relies on palladium-, nickel-, or copper-catalyzed cross-coupling reactions. wikipedia.org These methods couple aryl halides or triflates with a cyanide source, such as zinc cyanide (Zn(CN)₂), potassium cyanide (KCN), or potassium ferricyanide, which is a less toxic alternative. wikipedia.org Palladium catalysis, in particular, has been extensively developed for a wide range of aryl bromides and even chlorides. wikipedia.orgorganic-chemistry.org

Direct C-H Cyanation : More recent strategies focus on the direct functionalization of C-H bonds. rsc.org This can be achieved through methods like organic photoredox catalysis using an acridinium (B8443388) catalyst and trimethylsilyl (B98337) cyanide under mild, metal-free conditions. nih.gov Another approach is the gallium-catalyzed electrophilic cyanation of electron-rich aromatic C-H bonds with cyanogen (B1215507) bromide. rsc.org

Table 2: Comparison of Aromatic Cyanation Methods

| Method | Substrate | Cyanide Source | Catalyst | Key Features | Reference |

|---|---|---|---|---|---|

| Sandmeyer Reaction | Aryl Diazonium Salt | CuCN | N/A | Classical, reliable for anilines | wikipedia.orgnih.gov |

| Rosenmund-von Braun | Aryl Halide | CuCN | N/A (stoichiometric CuCN) | High temperatures often required | rsc.org |

| Palladium Cross-Coupling | Aryl Halide/Triflate | KCN, Zn(CN)₂, K₄[Fe(CN)₆] | Palladium complexes | High functional group tolerance, milder conditions | wikipedia.orgorganic-chemistry.org |

| Nickel Cross-Coupling | Aryl Halide | Benzyl (B1604629) cyanide, Acetonitrile (B52724) | Nickel complexes | Avoids precious metals | wikipedia.org |

| Photoredox C-H Cyanation | Arene | Trimethylsilyl cyanide | Acridinium photoredox catalyst | Metal-free, mild conditions | nih.gov |

The methoxy group is a common substituent in organic molecules and can be introduced through several synthetic strategies. wikipedia.org

The most prevalent method for forming aryl methyl ethers is the Williamson ether synthesis, which involves the methylation of a phenol. A base, such as sodium hydride or potassium carbonate, is used to deprotonate the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent like iodomethane (B122720) or dimethyl sulfate.

Alternatively, methoxy groups can be installed via the metal-catalyzed methoxylation of aryl halides. wikipedia.orggoogle.com Copper-catalyzed reactions, in particular, have been developed for this purpose, using a methoxide (B1231860) source to displace a halide on the aromatic ring. google.com These methods are advantageous when the corresponding phenol is not readily accessible or when the reaction conditions of the Williamson synthesis are not compatible with other functional groups in the molecule.

The final step in the synthesis of the target molecule is the formation of the acetate ester from the phenolic hydroxyl group. This O-acylation is a fundamental and typically high-yielding transformation in organic synthesis. rsc.org The most common method involves reacting the phenol with an acylating agent in the presence of a base.

Common acylating agents include acetic anhydride (B1165640) or acetyl chloride. organic-chemistry.orggoogle.com A base, such as pyridine (B92270), triethylamine, or sodium carbonate, is used to catalyze the reaction and neutralize the acidic byproduct (acetic acid or hydrochloric acid). organic-chemistry.org The reaction is generally fast and efficient. Other methods include using organic salts as acylating reagents, which are considered safe and stable. rsc.org The choice of conditions can be tailored to the substrate's sensitivity and the desired scale of the reaction.

Table 3: Common Methods for Acetylation of Phenols

| Acylating Agent | Catalyst/Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Pyridine, Triethylamine | Dichloromethane, THF, or neat | Very common, efficient, byproduct is acetic acid | organic-chemistry.org |

| Acetyl Chloride | Pyridine, Triethylamine | Dichloromethane, THF | Highly reactive, byproduct is HCl | organic-chemistry.org |

| Alkenyl Acetates | Sodium Carbonate | Acetonitrile (MeCN) | Mild, base-catalyzed O-acylation | organic-chemistry.org |

Development of Novel Synthetic Routes for this compound

Proposed Synthetic Pathway:

Starting Material Selection : A potential starting point is 2-methoxy-4-nitrophenol. The existing methoxy and hydroxyl groups will direct subsequent electrophilic substitution.

Regioselective Chlorination : The first step would be the chlorination of 2-methoxy-4-nitrophenol. The strong ortho-, para-directing hydroxyl and methoxy groups would direct the incoming electrophile. The position ortho to the hydroxyl group and meta to the nitro group is sterically accessible and electronically favored, potentially yielding 6-chloro-2-methoxy-4-nitrophenol. An ortho-selective chlorination method would be critical here. acs.org

Reduction of Nitro Group : The nitro group can then be reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., SnCl₂/HCl), to give 4-amino-6-chloro-2-methoxyphenol.

Sandmeyer Cyanation : The resulting aniline (B41778) derivative can undergo diazotization followed by a Sandmeyer reaction with copper(I) cyanide to replace the amino group with a cyano group, affording 2-chloro-4-cyano-6-methoxyphenol. nih.gov

Acetylation : The final step is the straightforward acetylation of the phenolic hydroxyl group using acetic anhydride and a base like pyridine to yield the target compound, this compound. organic-chemistry.org

This proposed route strategically utilizes the directing effects of the substituents and employs reliable, high-yielding reactions to construct the complex target molecule. Each step would require careful optimization of reaction conditions to maximize yield and minimize the formation of regioisomeric byproducts.

Optimization of Reaction Conditions and Yields

The production of aryl acetates, including this compound, is influenced by several key reaction parameters. The optimization of these conditions is crucial for achieving high yields and product purity. Generally, the synthesis involves the acetylation of the corresponding phenol.

Key parameters that are typically optimized include:

Temperature: In a study on the synthesis of isoamyl acetate, increasing the reaction temperature to 98°C resulted in substantial yields. whiterose.ac.uk This suggests that temperature plays a critical role in the esterification process.

Catalyst Loading: The amount of catalyst used can significantly impact reaction efficiency. For instance, in the synthesis of isoamyl acetate, an optimal catalyst loading of 15.7 mg was identified, with higher amounts not leading to a significant increase in yield. whiterose.ac.uk

Molar Ratio of Reactants: The ratio of the alcohol or phenol to the acetylating agent is another critical factor. A molar ratio of alcohol to acetic acid of 1:3.7 was found to be optimal in the synthesis of isoamyl acetate. whiterose.ac.uk

Reaction Time: The duration of the reaction is optimized to ensure completion while avoiding the formation of byproducts. For the synthesis of isoamyl acetate, a reaction time of 219 minutes was determined to be ideal under the optimized conditions. whiterose.ac.uk

A specific method for a related compound, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, involves an acylation reaction where the temperature is controlled between 120-200°C for 2-8 hours, with a molar ratio of reactants ranging from 1:1 to 1:5. google.com While not a direct synthesis of the target aryl acetate, this demonstrates the typical ranges for these parameters in related syntheses.

The following table illustrates the optimization of various reaction conditions from a study on the synthesis of isoamyl acetate, which provides a model for the types of optimizations that would be relevant for this compound.

| Parameter | Optimized Value |

| Molar Ratio (Alcohol:Acetic Acid) | 1:3.7 |

| Catalyst Loading | 15.7 mg |

| Reaction Temperature | 98 °C |

| Reaction Time | 219 min |

| Resulting Yield | 91% |

This data is based on the synthesis of isoamyl acetate and serves as an illustrative example of reaction condition optimization. whiterose.ac.uk

Sustainable Synthesis Approaches for Aryl Acetate Derivatives

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact. researchgate.net For the synthesis of aryl acetates, this involves the use of less hazardous reagents, alternative solvents, and more efficient catalytic systems. nih.govhumanjournals.com

One sustainable approach involves the use of isopropenyl acetate (IPAc) as an acetylating agent. IPAc is considered a green reagent because it produces only acetone (B3395972) as a byproduct, which is less toxic than the byproducts of traditional acetylating agents like acetyl chloride or acetic anhydride. rsc.orgrsc.org This method also avoids the use of halogenated compounds. rsc.orgrsc.org

The use of heterogeneous catalysts is another key aspect of sustainable synthesis. These catalysts can be easily separated from the reaction mixture and reused, which reduces waste and cost. whiterose.ac.uk For example, ball-milled seashells have been used as a natural and effective heterogeneous catalyst for the synthesis of isoamyl acetate. whiterose.ac.uk

Solvent choice is also a major consideration in green synthesis. The ideal scenario is to perform reactions under solvent-free conditions. whiterose.ac.uk When a solvent is necessary, environmentally benign options such as water or ionic liquids are preferred over traditional organic solvents. humanjournals.comorganic-chemistry.orgacs.org

Key features of sustainable synthesis approaches for aryl acetates include:

Use of Greener Acetylating Agents: Replacing hazardous reagents with safer alternatives like isopropenyl acetate. rsc.orgrsc.org

Heterogeneous Catalysis: Employing reusable catalysts to minimize waste. whiterose.ac.uk

Solvent-Free or Green Solvents: Reducing or eliminating the use of volatile and toxic organic solvents. whiterose.ac.ukhumanjournals.com

Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. humanjournals.com

A study on the palladium-catalyzed carbonylation of benzyl acetate derivatives highlights a sustainable route to alkyl arylacetates that is halogen and base-free and operates at ambient pressure of carbon monoxide. rsc.orgrsc.org

Despite a comprehensive search for spectroscopic and analytical data for the chemical compound This compound , no specific experimental data from peer-reviewed scientific literature or spectral databases could be located. The search yielded information on compounds with similar structural motifs, but not the target molecule itself.

The requested article structure is heavily reliant on detailed experimental data from various analytical techniques, including:

¹H NMR Spectroscopy: To analyze the proton environments, including chemical shifts, splitting patterns, and coupling constants.

¹³C NMR Spectroscopy: To determine the carbon skeleton by identifying the chemical shifts of each carbon atom.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC): For detailed structural elucidation and establishing connectivity between atoms.

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS): To understand the compound's behavior in chromatographic separation and its fragmentation patterns.

Without access to this fundamental data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of such an article requires actual research findings that have been published and verified within the scientific community.

Therefore, the comprehensive spectroscopic and analytical characterization of This compound cannot be provided at this time.

Comprehensive Spectroscopic and Analytical Characterization of 2 Chloro 4 Cyano 6 Methoxyphenyl Acetate

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds like 2-Chloro-4-cyano-6-methoxyphenyl acetate (B1210297). The gas chromatogram would be expected to show a single, sharp peak under optimized conditions, indicating the presence of a pure compound. The retention time of this peak is a characteristic feature for the compound under a specific set of GC conditions (e.g., column type, temperature program, and carrier gas flow rate).

The mass spectrum, generated by electron ionization (EI), provides structural information through fragmentation patterns. For 2-Chloro-4-cyano-6-methoxyphenyl acetate (molar mass: 225.63 g/mol ), the spectrum would be predicted to show a molecular ion peak ([M]⁺) at m/z 225, with a characteristic isotopic pattern ([M+2]⁺) at m/z 227 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Key fragmentation pathways would likely include:

Loss of the acetyl group: A primary fragmentation would be the cleavage of the ester bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da). This would result in a prominent peak at m/z 183, corresponding to the 2-chloro-4-cyano-6-methoxyphenol cation.

Loss of the methyl group: Fragmentation of the methoxy (B1213986) group could lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment ion.

Further Fragmentations: Subsequent losses of carbon monoxide (CO, 28 Da) or the chlorine atom (Cl, 35 Da) from fragment ions could also be observed.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Predicted Fragment Ion | Significance |

|---|---|---|

| 225/227 | [C₁₀H₈ClNO₃]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 183/185 | [C₈H₆ClNO₂]⁺ | Loss of ketene (-CH₂CO) |

| 155/157 | [C₇H₃ClNO]⁺ | Loss of ketene and carbon monoxide (-CH₂CO, -CO) |

| 43 | [C₂H₃O]⁺ | Acetyl cation ([CH₃CO]⁺) |

Vibrational Spectroscopy for Functional Group Identification

FTIR spectroscopy is essential for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its distinct functional moieties.

The most prominent peaks would include a strong stretching vibration for the cyano (C≡N) group, typically appearing in the 2240–2220 cm⁻¹ region. Another key feature would be the strong absorption from the ester carbonyl (C=O) group, expected around 1770–1760 cm⁻¹ for a phenyl acetate. The aromatic ring will produce characteristic C=C stretching bands in the 1600–1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The C-O stretches from the ester and ether linkages would appear in the fingerprint region, between 1300 and 1000 cm⁻¹. The C-Cl stretch is expected at lower wavenumbers, typically in the 800-600 cm⁻¹ range.

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic Ring |

| ~2950, ~2850 | C-H Stretch | Methoxy (-OCH₃) |

| ~2230 | C≡N Stretch | Cyano |

| ~1765 | C=O Stretch | Ester (Acetate) |

| ~1580, ~1470 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch (Aryl Ether) | Methoxy |

| ~1190 | C-O Stretch (Ester) | Acetate |

| ~750 | C-Cl Stretch | Aryl Chloride |

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar, symmetric bonds. For this compound, the C≡N stretching vibration around 2230 cm⁻¹ is expected to produce a strong and sharp Raman signal due to the significant change in polarizability during the vibration.

The symmetric "ring breathing" mode of the substituted benzene (B151609) ring, typically observed near 1000 cm⁻¹, should also be prominent in the Raman spectrum. Aromatic C=C stretching vibrations in the 1600-1570 cm⁻¹ range will also be Raman active. While the C=O stretch of the ester is visible in Raman, it is generally less intense than in the FTIR spectrum. This technique provides a characteristic spectral fingerprint that can be used for identification and to confirm the presence of key structural features.

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| ~2230 | C≡N Stretch | Cyano | Strong |

| ~1580 | C=C Stretch | Aromatic Ring | Strong |

| ~1000 | Ring Breathing | Aromatic Ring | Medium-Strong |

| ~750 | C-Cl Stretch | Aryl Chloride | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is expected to show absorption bands characteristic of a substituted benzene chromophore.

The primary absorption would be due to π → π* transitions within the aromatic ring. The benzene ring itself has transitions around 204 nm (E2-band) and 256 nm (B-band). The substituents on the ring—chloro, cyano, and methoxy—will act as auxochromes, causing shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). The methoxy (-OCH₃) and chloro (-Cl) groups, with their lone pairs of electrons, can donate electron density to the ring, typically causing a bathochromic (red) shift. The cyano (-C≡N) group is an electron-withdrawing group that can also extend conjugation and influence the position and intensity of the absorption bands. It is predicted that the primary absorption bands for this compound would be shifted to longer wavelengths, likely in the 260–290 nm range.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Predicted λ_max (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~220-240 | π → π | Substituted Phenyl Ring (E-band) |

| ~270-290 | π → π | Substituted Phenyl Ring (B-band) |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds and for analyzing reaction mixtures. For this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective.

In a typical RP-HPLC setup, the compound would be separated on a non-polar stationary phase, such as a C18 (octadecylsilane) column, using a polar mobile phase. A suitable mobile phase would be a gradient or isocratic mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. Detection would be effectively achieved using a UV detector set to one of the compound's absorption maxima, for instance, around 275 nm. A purity analysis would involve chromatographing a sample and integrating the area of the main peak. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. This method would provide a precise and quantitative measure of the compound's purity.

Table 5: Typical RP-HPLC Method Parameters for this compound

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

| Column Temperature | 25-30 °C |

| Injection Volume | 5-10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a pivotal analytical technique for the separation, identification, and quantification of "this compound." This advanced chromatographic method offers significant advantages over traditional high-performance liquid chromatography (HPLC), including enhanced resolution, increased sensitivity, and reduced analysis time. The application of UPLC is crucial for ensuring the purity and quality of the compound in research and development settings.

The separation of "this compound" via UPLC is typically achieved using a reversed-phase approach. In this mode of chromatography, a nonpolar stationary phase is paired with a polar mobile phase. The inherent characteristics of the analyte, with its moderate polarity stemming from the chloro, cyano, methoxy, and acetate functional groups, make it well-suited for retention and separation on a C18 stationary phase.

A meticulously developed UPLC method enables the accurate determination of the compound's retention time, which is a critical parameter for its identification. Furthermore, the high resolving power of UPLC allows for the effective separation of the target compound from any potential impurities, starting materials, or byproducts that may be present in the sample matrix.

The following data tables outline a typical set of instrumental parameters and a gradient elution program that could be employed for the analysis of "this compound." These parameters are based on established methodologies for the analysis of structurally similar aromatic compounds and serve as a robust starting point for method development and validation.

Table 1: UPLC Instrumental and Chromatographic Conditions

| Parameter | Value |

| Chromatography System | ACQUITY UPLC System |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detector | Photodiode Array (PDA) |

| Detection Wavelength | 254 nm |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 95 | 5 |

| 9.0 | 95 | 5 |

Under these conditions, "this compound" is expected to elute with a characteristic retention time, allowing for its precise quantification. The use of a photodiode array detector further enhances the analytical capabilities by providing spectral data across a range of wavelengths, which can aid in peak purity assessment and compound identification. The development and validation of such a UPLC method are indispensable for the comprehensive analytical characterization of this compound.

Mechanistic Studies and Reactivity Profiling of 2 Chloro 4 Cyano 6 Methoxyphenyl Acetate

Reactivity of the Acetate (B1210297) Ester Moiety

The acetate ester group in 2-Chloro-4-cyano-6-methoxyphenyl acetate is a primary site for nucleophilic attack. The reactivity of the carbonyl carbon is significantly influenced by the electronic effects of the substituents on the phenyl ring.

The hydrolysis of aryl acetates can proceed via different mechanisms, with the alkaline-mediated pathway being of significant interest. For substituted phenyl acetates, the rate of alkaline hydrolysis is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the rate of hydrolysis by stabilizing the phenoxide leaving group.

Table 1: Representative Second-Order Rate Constants for Alkaline Hydrolysis of Substituted Phenyl Acetates

| Phenyl Acetate Derivative | Second-Order Rate Constant (kOH) [M-1s-1] |

| p-Nitrophenyl acetate | 11.6 |

| Phenyl acetate | 1.45 |

Data presented for illustrative purposes to show the effect of electron-withdrawing groups.

The mechanism of alkaline hydrolysis of aryl acetates can, in some cases, proceed through an elimination-addition pathway, particularly with substrates bearing acidic alpha-protons on the acyl group and good leaving groups. However, for acetates, a direct nucleophilic acyl substitution is the more probable mechanism.

Transesterification, the conversion of one ester to another by reaction with an alcohol, is a crucial transformation. This process can be catalyzed by acids, bases, or organometallic complexes. For aryl acetates, Lewis acids have been shown to be effective catalysts for transesterification. The reaction involves the activation of the ester carbonyl group by the catalyst, making it more susceptible to nucleophilic attack by an alcohol.

Lanthanide triflates, for instance, have demonstrated remarkable catalytic activity in the methanolysis of aryl acetates. The catalytic cycle is proposed to involve the formation of a metal-alkoxide species that acts as the active nucleophile. The efficiency of the transesterification is dependent on the nature of the ester, the alcohol, and the catalyst employed. Earth-abundant alkali metal carbonates have also been utilized as efficient and practical catalysts for the transesterification of aryl esters with phenols. The electron-withdrawing substituents on the phenyl ring of this compound would likely facilitate this transformation by making the phenoxide a better leaving group.

Table 2: Catalytic Transesterification of Aryl Acetates with Methanol (B129727)

| Aryl Acetate | Catalyst | Product |

| p-Nitrophenyl acetate | La(OTf)3 | Methyl acetate |

| Phenyl acetate | La(OTf)3 | Methyl acetate |

This table illustrates the utility of Lewis acids in the transesterification of activated and unactivated aryl acetates.

Transformations Involving the Cyano Functionality

The cyano group is a versatile functional group that can undergo a variety of transformations, including reduction, hydrolysis, and nucleophilic addition. The reactivity of the nitrile in this compound is influenced by the electronic environment of the aromatic ring.

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4), often in the presence of a catalyst. Catalytic hydrogenation is another widely used method.

For a molecule like this compound, a key challenge is the chemoselective reduction of the nitrile in the presence of the ester. While LiAlH4 would likely reduce both the nitrile and the ester, milder reagents or specific catalytic systems could potentially achieve selective reduction of the cyano group. For instance, certain borane (B79455) complexes have been shown to selectively reduce nitriles. The presence of the chloro and methoxy (B1213986) groups on the aromatic ring can also influence the reactivity and selectivity of the reduction.

Table 3: Reagents for the Reduction of Benzonitriles to Benzylamines

| Benzonitrile (B105546) Derivative | Reducing Agent | Product |

| Benzonitrile | LiAlH4 then H2O | Benzylamine |

| Benzonitrile | H2, Raney Nickel | Benzylamine |

| 4-Bromobenzonitrile | NaBH4/AlCl3 | 4-Bromobenzylamine |

This table provides examples of common methods for the reduction of benzonitriles.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The reaction typically proceeds through an amide intermediate. The conditions required for hydrolysis can be harsh, often involving heating with strong acids or bases.

For this compound, hydrolysis of the cyano group would compete with the hydrolysis of the acetate ester. Under basic conditions, it is likely that both functional groups would be hydrolyzed. Acid-catalyzed hydrolysis would also likely affect both the nitrile and the ester. The electronic effects of the substituents on the phenyl ring will influence the rate of nitrile hydrolysis. Electron-withdrawing groups generally facilitate base-catalyzed hydrolysis by making the nitrile carbon more electrophilic.

The mechanism of acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, followed by nucleophilic attack of water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, such as Grignard reagents. The reaction of a Grignard reagent with a nitrile, followed by aqueous workup, yields a ketone. This reaction provides a valuable method for the formation of carbon-carbon bonds.

In the case of this compound, the reaction with a Grignard reagent would likely be directed at the cyano group. However, the ester functionality could also potentially react with the Grignard reagent, leading to a mixture of products. The presence of the ortho-methoxy group may provide some steric hindrance around the cyano group, potentially influencing the ease of nucleophilic attack. The reaction of Grignard reagents with benzonitriles is a well-established method for the synthesis of substituted acetophenones and other ketones.

Table 4: Products from the Reaction of Grignard Reagents with Benzonitriles

| Benzonitrile Derivative | Grignard Reagent | Product after Hydrolysis |

| Benzonitrile | Methylmagnesium bromide | Acetophenone |

| Benzonitrile | Phenylmagnesium bromide | Benzophenone |

This table illustrates the synthesis of ketones via the addition of Grignard reagents to nitriles.

Reactivity at the Aryl Chloride Position

The carbon-chlorine bond in this compound is a key site of reactivity. The presence of the electron-withdrawing cyano group and the phenyl ring itself influences the susceptibility of the aryl chloride to various transformations.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing this intermediate and thus facilitating the reaction.

In the case of this compound, the cyano group is situated para to the chlorine atom. This positioning is ideal for stabilizing the negative charge of the Meisenheimer complex through resonance. The methoxy and acetate groups, being ortho to the chlorine, also influence the reactivity, primarily through steric and electronic effects.

Table 1: Hypothetical SNAr Reactions of this compound

| Nucleophile | Product | Plausible Reaction Conditions |

|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-4-cyano-6-methoxyphenyl acetate | Methanol, 60°C |

| Ammonia (NH₃) | 2-Amino-4-cyano-6-methoxyphenyl acetate | DMF, 100°C, sealed tube |

This table presents plausible outcomes based on established principles of SNAr reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than their bromide and iodide counterparts, the development of advanced catalyst systems has enabled their effective use in these transformations. The electronic properties of the aryl chloride play a significant role, with electron-withdrawing groups often enhancing the rate of oxidative addition, a key step in the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a biaryl product. The electron-deficient nature of the aromatic ring is expected to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org The reaction of this compound with an alkyne would lead to the corresponding alkynylated aromatic compound. wikipedia.org The reactivity in Sonogashira couplings generally follows the trend I > Br > Cl, making the use of specialized ligands and conditions necessary for efficient coupling of aryl chlorides. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would result in the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively.

Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Plausible Product |

|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 2-Phenyl-4-cyano-6-methoxyphenyl acetate |

| Sonogashira | Phenylacetylene | 2-(Phenylethynyl)-4-cyano-6-methoxyphenyl acetate |

This table provides representative examples of expected products from palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns on the Substituted Phenyl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The regiochemical outcome of EAS is governed by the directing effects of the substituents already present on the ring. In this compound, we have a complex interplay of directing groups:

Methoxy group (-OCH₃): A strongly activating, ortho, para-directing group.

Acetate group (-OCOCH₃): A moderately activating, ortho, para-directing group.

Chloro group (-Cl): A deactivating, ortho, para-directing group.

Cyano group (-CN): A strongly deactivating, meta-directing group.

The position of electrophilic attack will be determined by the net effect of these substituents. The powerful activating and ortho, para-directing nature of the methoxy and acetate groups will likely dominate. The position between the methoxy and acetate groups is sterically hindered. Therefore, the most probable site for electrophilic attack would be the position ortho to the methoxy group and meta to the cyano group.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophilic Reagent | Major Product |

|---|---|

| Br₂/FeBr₃ | 2-Chloro-3-bromo-4-cyano-6-methoxyphenyl acetate |

| HNO₃/H₂SO₄ | 2-Chloro-4-cyano-5-nitro-6-methoxyphenyl acetate |

This table outlines the anticipated major products of electrophilic aromatic substitution based on the directing effects of the existing substituents.

Regioselectivity and Chemoselectivity in Chemical Transformations

The presence of multiple functional groups and reactive sites in this compound raises important questions of regioselectivity and chemoselectivity.

Regioselectivity in palladium-catalyzed cross-coupling reactions is primarily concerned with which C-Cl bond would react in a polychlorinated substrate. In this monosubstituted chloro-compound, the focus shifts to the relative reactivity of different positions on the coupling partner if it is also substituted.

Chemoselectivity becomes critical when considering reactions that could potentially involve other functional groups. For instance, under harsh basic conditions, the acetate group could be hydrolyzed. Similarly, a strong reducing agent could reduce the cyano group. Therefore, the choice of reaction conditions is paramount to selectively target the aryl chloride. In the context of sequential cross-coupling reactions on a molecule with multiple halide leaving groups, chemoselectivity can be achieved by exploiting the differential reactivity of the C-X bonds (e.g., C-I vs. C-Cl) or by using catalyst systems that exhibit selectivity for one site over another.

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Monitoring

Understanding the detailed mechanism of the reactions involving this compound is crucial for optimizing reaction conditions and expanding their scope.

Kinetic Studies: By monitoring the reaction rate as a function of the concentration of reactants, catalysts, and ligands, one can gain insights into the rate-determining step of the reaction. For instance, in palladium-catalyzed couplings, kinetic studies can help determine whether oxidative addition or reductive elimination is rate-limiting. For SNAr reactions, kinetic data can support the proposed addition-elimination mechanism.

Spectroscopic Monitoring: In situ spectroscopic techniques are invaluable for identifying and characterizing reaction intermediates.

NMR Spectroscopy: 1H, 13C, and 31P NMR can be used to follow the consumption of starting materials, the formation of products, and the evolution of catalyst species in real-time.

FT-IR Spectroscopy: Can be employed to monitor changes in functional groups, such as the disappearance of the C-Cl bond or the formation of a new C-C bond.

Mass Spectrometry: Can be used to identify intermediates and products, providing valuable information about the reaction pathway.

For SNAr reactions, spectroscopic techniques could potentially be used to detect the transient Meisenheimer complex under specific conditions, providing direct evidence for the proposed mechanism. In palladium-catalyzed reactions, spectroscopic monitoring can help to elucidate the structure of the active catalyst and key intermediates in the catalytic cycle.

Computational Chemistry and Theoretical Characterization of 2 Chloro 4 Cyano 6 Methoxyphenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about geometry, energy, and various molecular properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for optimizing molecular geometries and calculating vibrational frequencies.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), can be used to perform this optimization. researchgate.net The process systematically adjusts the positions of the atoms until the configuration with the minimum energy is found. For 2-Chloro-4-cyano-6-methoxyphenyl acetate (B1210297), this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles.

Vibrational Analysis: Once the optimized geometry is obtained, a vibrational frequency calculation is typically performed. This serves two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. acs.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C≡N bond, the C=O bond of the acetate group, or the C-Cl bond.

Table 1: Illustrative Predicted Vibrational Frequencies for a Substituted Phenyl Acetate Derivative (Hypothetical Data)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C≡N Stretch | Cyano | ~2230 |

| C=O Stretch | Acetate Ester | ~1770 |

| C-O Stretch | Acetate Ester | ~1200 |

| C-Cl Stretch | Chloro | ~750 |

| Aromatic C-H Bending | Phenyl Ring | ~800-900 |

Note: This data is hypothetical and serves to illustrate the type of results obtained from DFT vibrational analysis.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. stackexchange.com Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. researchgate.net

Energetic Properties: These methods can be used to calculate highly accurate molecular energies. This allows for the determination of properties like the enthalpy of formation and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net

Spectroscopic Properties: Ab initio calculations are also employed to predict various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra.

Molecular Modeling for Intermolecular Interaction Prediction

Beyond the properties of a single molecule, molecular modeling can predict how molecules of 2-Chloro-4-cyano-6-methoxyphenyl acetate interact with each other in a condensed phase (solid or liquid). Techniques such as Comparative Molecular Field Analysis (CoMFA) can be used to model interactions. nih.gov These interactions are governed by forces like hydrogen bonds, dipole-dipole interactions, and van der Waals forces. Understanding these interactions is key to predicting crystal packing, solubility, and other macroscopic properties. For this molecule, the polar cyano and acetate groups, along with the chlorine atom, would be expected to play a significant role in directing intermolecular associations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Wavelengths)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). acs.orgepstem.net By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. These predicted shifts can then be compared to experimental data to confirm the structure. Machine learning algorithms are also emerging as powerful tools for highly accurate NMR shift prediction. nih.gov

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Acetate) | ~168 |

| C≡N (Cyano) | ~117 |

| C-O (Phenyl) | ~150 |

| C-Cl (Phenyl) | ~135 |

| Aromatic Carbons | ~110-140 |

| CH₃ (Methoxy) | ~56 |

| CH₃ (Acetate) | ~21 |

Note: This data is hypothetical, based on typical values for these functional groups, to illustrate the output of NMR prediction calculations.

UV-Vis Wavelengths: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum. researchgate.net The calculation provides the excitation energies and oscillator strengths for transitions between electronic states, allowing for the prediction of the maximum absorption wavelength (λ_max).

Analysis of Chemical Bonds and Halogen Bonding Interactions

Chemical Bond Analysis: Quantum theory provides tools to analyze the nature of chemical bonds beyond simple Lewis structures. The theory of "Atoms in Molecules" (AIM) can be used to locate bond critical points and analyze the electron density at these points to characterize the type and strength of chemical bonds.

Halogen Bonding: A particularly relevant interaction for this molecule is halogen bonding. This is a noncovalent interaction where a halogen atom (in this case, chlorine) acts as an electrophilic species (a Lewis acid), interacting with a Lewis base (an electron donor). acs.org The chlorine atom on the aromatic ring, influenced by the electron-withdrawing cyano group, can exhibit a region of positive electrostatic potential on its outer surface, known as a σ-hole. nih.gov This positive region can interact favorably with electron-rich atoms on neighboring molecules, such as the oxygen of a carbonyl group or the nitrogen of a cyano group. nsf.gov Computational modeling can quantify the strength of these halogen bonds and their influence on the supramolecular structure. rsc.org The strength of this interaction generally follows the trend Cl < Br < I. nih.gov

Computational Prediction of Reaction Pathways and Transition States of this compound

The primary reaction pathway anticipated for this compound is nucleophilic acyl substitution. This can be explored computationally through methods like Density Functional Theory (DFT), which is adept at modeling the electronic structure and energetics of molecules and reaction intermediates. researchgate.net Such studies typically involve mapping the potential energy surface of the reaction to identify the minimum energy pathway connecting reactants to products.

A plausible reaction to model would be the hydrolysis of the ester, which can proceed through different mechanisms depending on the reaction conditions (e.g., acidic, basic, or neutral). Computational models can simulate these conditions, often by including explicit solvent molecules or using continuum solvation models to account for the effect of the solvent on the reaction energetics. researchgate.net

For the base-catalyzed hydrolysis of a phenyl acetate, a commonly accepted mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The subsequent departure of the phenoxide leaving group results in the formation of the final products. Computational studies on similar systems have shown that the formation of this tetrahedral intermediate is often the rate-determining step of the reaction. acs.org

In the case of this compound, the substituents on the phenyl ring are expected to significantly influence the reaction energetics. The electron-withdrawing nature of the chloro and cyano groups would stabilize the phenoxide leaving group, making its departure more favorable. Conversely, the electron-donating methoxy (B1213986) group would have an opposing effect. Computational models can precisely quantify these electronic effects on the stability of reactants, intermediates, transition states, and products.

Transition state theory is central to the computational prediction of reaction rates. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For the hydrolysis of this compound, the transition state for the formation of the tetrahedral intermediate would exhibit a partially formed bond between the nucleophile (e.g., hydroxide) and the carbonyl carbon, and a partially broken pi bond of the carbonyl group.

The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical parameter that governs the reaction rate. Computational chemistry allows for the calculation of this energy barrier, providing a quantitative prediction of the reaction's feasibility and kinetics. Different reaction pathways can be compared by calculating their respective activation energies; the pathway with the lowest activation energy is generally the most favorable.

A hypothetical, illustrative data table for a computational study on the hydrolysis of this compound is presented below. This table showcases the kind of data that would be generated from such a study, comparing a concerted and a stepwise pathway. In a concerted mechanism, the nucleophilic attack and the departure of the leaving group occur in a single step, passing through one transition state. In a stepwise mechanism, a distinct tetrahedral intermediate is formed, involving two transition states.

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (ΔG‡) in kcal/mol (Illustrative) | Key Bond Distances in Transition State (Å) (Illustrative) |

| Concerted Hydrolysis | Nucleophilic Attack & Leaving Group Departure | 25.8 | C-O (nucleophile): 1.85C-O (leaving group): 1.95 |

| Stepwise Hydrolysis | Formation of Tetrahedral Intermediate | 22.5 | C-O (nucleophile): 2.10C=O (carbonyl): 1.35 |

| Stepwise Hydrolysis | Breakdown of Tetrahedral Intermediate | 15.2 | C-O (leaving group): 2.20 |

This table is for illustrative purposes only, as specific computational data for this compound was not found in the reviewed literature.

The detailed research findings from computational studies on analogous molecules, such as various substituted phenyl acetates, consistently demonstrate the utility of theoretical calculations in predicting reaction outcomes. researchgate.net For instance, studies on the aminolysis of phenyl acetate suggest that a stepwise mechanism is generally favored over a concerted one. researchgate.net The computational prediction of reaction pathways and transition states for this compound would provide invaluable, atomistic-level understanding of its chemical behavior, guiding further experimental investigations and applications.

Advanced Research Applications and Derivatization Strategies for 2 Chloro 4 Cyano 6 Methoxyphenyl Acetate

Utilization as a Key Intermediate in Multi-Step Organic Syntheses for Research Purposes

The molecular architecture of 2-Chloro-4-cyano-6-methoxyphenyl acetate (B1210297) makes it a valuable intermediate in multi-step organic syntheses. The synthesis of such a molecule would likely involve the acetylation of a corresponding phenolic precursor, 2-chloro-4-cyano-6-methoxyphenol. The synthesis of related cyanophenols has been documented, often starting from the corresponding hydroxybenzaldehydes which are converted to oximes and then dehydrated to nitriles. google.com The acetylation of phenols is a standard transformation, often achieved using acetic anhydride (B1165640) or acetyl chloride in the presence of a base. lew.rogoogle.comresearchgate.netmdpi.com

Once synthesized, each functional group on the 2-Chloro-4-cyano-6-methoxyphenyl acetate scaffold can be selectively manipulated. For instance, the acetate group can be readily hydrolyzed to regenerate the phenol (B47542), which can then participate in etherification, esterification, or nucleophilic aromatic substitution reactions. The chloro and cyano groups are also ripe for transformation. The development of sustainable and efficient multi-step syntheses is a cornerstone of modern organic chemistry, with a focus on minimizing waste and maximizing efficiency. proquest.comnih.govnih.gov The strategic use of versatile intermediates like this compound can contribute to these goals by providing a convergent point in a synthetic route, from which multiple derivatives can be accessed.

Design and Synthesis of Analogues for Structure-Property Relationship Studies in Chemical Research

Structure-property and structure-activity relationship (SAR) studies are fundamental to the fields of medicinal chemistry, materials science, and agrochemistry. drugdesign.orgresearchgate.netfrontiersin.orginventivapharma.comrsc.org These studies involve the systematic modification of a lead compound's structure to understand how these changes affect its physical, chemical, or biological properties. The multi-functional nature of this compound makes it an excellent starting point for the generation of a library of analogues for such studies.

Table 1: Potential Analogues of this compound for SAR Studies

| R1 (Position 2) | R2 (Position 4) | R3 (Position 6) | R4 (Ester) |

| Cl | CN | OCH₃ | OCOCH₃ |

| F | CN | OCH₃ | OCOCH₃ |

| Br | CN | OCH₃ | OCOCH₃ |

| Cl | COOH | OCH₃ | OCOCH₃ |

| Cl | CONH₂ | OCH₃ | OCOCH₃ |

| Cl | CH₂NH₂ | OCH₃ | OCOCH₃ |

| Cl | CN | OCH₂CH₃ | OCOCH₃ |

| Cl | CN | OCH₃ | OH |

Development of Academic Probes for Investigating Chemical Processes

Chemical probes are small molecules designed to study and visualize biological processes or chemical reactions. researchgate.net The design of such probes often requires a scaffold that can be readily functionalized with reporter groups (e.g., fluorophores, biotin) and reactive groups that can interact with a target of interest. The structure of this compound offers several handles for the attachment of such functionalities.

For example, the phenolic oxygen, after deacetylation, could be used to attach a fluorescent tag via an ether or ester linkage. The cyano group is also a versatile handle for derivatization. The development of chemical sensors for phenols and their derivatives is an active area of research. epo.orgrsc.org While not a probe in its current form, this compound could serve as a key building block for the synthesis of more complex probes. The strategic placement of its functional groups could allow for the fine-tuning of the probe's electronic properties, which is often crucial for modulating the response of a sensor or the reactivity of a probe.

Exploitation of Functional Groups for Novel Synthetic Methodologies Research

The unique arrangement of functional groups in this compound presents opportunities for the development of novel synthetic methodologies. The interplay between the electron-withdrawing chloro and cyano groups and the electron-donating methoxy (B1213986) group can lead to interesting and potentially useful reactivity patterns.

For instance, the chloro group, being ortho to the methoxy group and para to the cyano group, is activated towards nucleophilic aromatic substitution. This could be exploited in the development of new cross-coupling reactions or in the synthesis of heterocycles. The cyano group itself can participate in a variety of transformations, including cycloadditions and transition-metal-catalyzed reactions. Research into new methods for the synthesis of nitrile-containing compounds is ongoing due to their importance as synthetic intermediates. acs.org The presence of multiple, distinct functional groups on a single aromatic ring allows for the investigation of chemoselective reactions, where one functional group reacts in the presence of others.

Exploration as a Scaffold for Complex Molecular Architectures in Academic Settings

In academic research, the synthesis of complex and novel molecular architectures is a driving force for discovery. mdpi.comgoogle.comnih.gov A scaffold is a core structure upon which more complex molecules are built. The substituted phenyl ring of this compound can serve as a central scaffold for the construction of such architectures.

The functional groups present on the ring provide multiple points for elaboration. For example, the chloro and cyano groups could be used as handles for the attachment of larger and more complex substituents through cross-coupling reactions. The phenolic oxygen, after deacetylation, could be used as a nucleophile to build larger structures. The field of scaffold diversity synthesis aims to create collections of molecules with varied three-dimensional shapes, and versatile building blocks like this compound are essential for this endeavor. The ability to selectively modify each position on the phenyl ring allows for a high degree of control over the final molecular architecture.

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Pathways for Synthesis and Transformation

The synthesis of polysubstituted arenes like 2-Chloro-4-cyano-6-methoxyphenyl acetate (B1210297) often involves multi-step sequences that can be hindered by harsh conditions, limited regioselectivity, and the use of expensive or toxic metal catalysts. nih.govrsc.org Future research will focus on developing more efficient and sustainable catalytic systems.

Palladium-Catalyzed Carbonylation and Cyanation: Modern palladium catalysts have shown excellent performance in carbonylative transformations and the cyanation of aryl halides. rsc.orgacs.org Research into Pd(II)/phosphine ligand systems, such as those using 1,1′-bis(diphenylphosphino)ferrocene (DPPF), could enable a more direct and milder synthesis of the phenyl acetate core structure. rsc.org Similarly, advancements in palladium-catalyzed cyanation now allow for reactions at or near room temperature in aqueous media, offering a greener alternative to traditional methods. acs.org

Catalyst-Controlled Regioselective Chlorination: Achieving specific chlorination patterns on highly substituted phenols is a significant challenge. mdpi.com Novel catalytic systems, including those using sulphur-containing catalysts with a Lewis acid activator or copper(II) chloride with dioxygen as the terminal oxidant, offer pathways to highly selective para- or ortho-chlorination. mdpi.comresearchgate.net Applying these catalyst-controlled strategies could provide more efficient routes to the 2-chloro substitution pattern, avoiding the formation of undesired isomers. dntb.gov.ua

Organocatalytic Benzannulation: To construct the core aromatic ring itself, organocatalytic benzannulation reactions represent a powerful, metal-free strategy. nih.govrsc.orgresearchgate.net These methods use simple organic molecules like pyrrolidine (B122466) or phosphines to catalyze [4+2] annulation cascades, assembling complex aromatic systems from acyclic precursors under mild conditions. nih.govrsc.org

Advanced In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

Understanding reaction kinetics and identifying transient intermediates are critical for optimization and scale-up. mt.com Advanced in situ spectroscopic techniques allow for real-time monitoring of chemical reactions without the need for sampling, providing a "molecular video" of the process. mdpi.com

FTIR and Raman Spectroscopy: Technologies like ReactIR™ (FTIR) and ReactRaman™ allow scientists to track the concentration of reactants, products, and intermediates by monitoring their unique vibrational spectra in real-time. mt.com For the synthesis of 2-Chloro-4-cyano-6-methoxyphenyl acetate, in situ FTIR could monitor the disappearance of a phenol (B47542) precursor's O-H stretch and the appearance of the acetate's carbonyl peak, providing precise data on reaction initiation, progress, and endpoint. mdpi.comyoutube.com This is particularly valuable for optimizing complex, multi-component reactions and for studying reactions under pressure. youtube.comrsc.org

Kinetic and Mechanistic Insights: By continuously collecting spectral data, detailed kinetic profiles can be generated. rsc.org This information helps identify rate-determining steps, detect reaction bottlenecks, and elucidate complex mechanisms. acs.org For example, monitoring the formation of intermediates can confirm a proposed reaction pathway or reveal unexpected side reactions, leading to more robust and efficient synthetic processes. youtube.com

High-Throughput Screening for Reaction Optimization and Discovery

High-throughput experimentation (HTE) has become a cornerstone of modern chemical process development, enabling the rapid screening of numerous reaction variables to identify optimal conditions. domainex.co.uknih.gov This approach replaces laborious one-at-a-time experiments with parallel screening in plate-based formats. domainex.co.uk

For a target like this compound, HTE can be used to systematically explore a wide range of discrete and continuous variables. unchainedlabs.com

Illustrative HTE Plate Design for a Suzuki Coupling Reaction:

| Well | Catalyst (e.g., PdCl2) | Ligand (e.g., XPhos, dppf) | Base (e.g., K2CO3, NaH) | Solvent (e.g., Toluene, THF) | Yield (%) |

|---|---|---|---|---|---|

| A1 | PdCl2(dppf) | dppf | K2CO3 | Toluene | 65 |

| A2 | PdCl2(dppf) | dppf | NaH | Toluene | 78 |

| B1 | Pd(OAc)2 | XPhos | K2CO3 | THF | 85 |

| B2 | Pd(OAc)2 | XPhos | NaH | THF | 94 |

Data is illustrative and based on general principles of HTE for cross-coupling reactions. domainex.co.ukunchainedlabs.com

This systematic approach allows chemists to quickly identify impactful conditions and abandon inefficient pathways, significantly accelerating the development of synthetic routes. unchainedlabs.comresearchgate.net

Development of Derivatization Strategies for Targeted Chemical Research Applications

The functional groups of this compound (acetate, chloro, cyano, methoxy) offer multiple handles for derivatization, enabling the creation of new molecules for various research applications.

Ester and Ether Modifications: The acetate group can be hydrolyzed back to the phenol, which can then be converted into a wide range of other esters or ethers. jetir.org This allows for the tuning of properties like solubility, polarity, and biological activity. The methoxy (B1213986) group could potentially be demethylated to a phenol, providing another site for modification.

Cross-Coupling and Nucleophilic Substitution: The chloro group is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds.

Nitrile Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up a vast chemical space for creating derivatives with different functionalities and potential applications as building blocks in medicinal chemistry or materials science.

For example, converting the parent phenol into its phenyl acetate derivative is a common strategy in analytical chemistry to improve performance in gas chromatography/mass spectrometry (GC/MS) analysis. restek.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing synthetic chemistry by providing powerful predictive tools. These models, trained on vast datasets of chemical reactions, can predict reaction outcomes, suggest optimal synthetic routes, and even propose novel transformations. nih.govnih.gov

Reaction Outcome and Regioselectivity Prediction: For complex molecules, predicting the major product or the regioselectivity of a reaction can be challenging. fiveable.me ML models can predict the most likely reactive site for electrophilic aromatic substitution with high accuracy (over 90%), guiding chemists in planning synthetic steps. acs.orgresearchgate.net Hybrid models that combine ML with density functional theory (DFT) calculations can predict reaction activation energies with remarkable precision. nih.govchemrxiv.org

Retrosynthetic Analysis and Pathway Design: AI-driven retrosynthesis tools can deconstruct a complex target molecule into simpler, commercially available precursors. youtube.com These platforms can navigate vast reaction networks to identify the most efficient, cost-effective, and sustainable synthetic routes, augmenting the intuition of human chemists. researchgate.netarxiv.org

Comparison of Predictive Modeling Approaches:

| Approach | Primary Function | Key Advantage | Example Application |

|---|---|---|---|

| Rule-Based Systems | Retrosynthesis based on known transformations | Mimics expert chemist logic | Early systems like LHASA |

| Template-Based ML | Predicts reactions by applying learned templates | Generalizes from large reaction databases | Predicting the products of a specific reaction class |

| Hybrid DFT/ML Models | Predicts reaction barriers and kinetics | High accuracy for quantitative predictions chemrxiv.org | Determining the feasibility of a proposed reaction step |

| Large Language Models (LLMs) | Generates full synthetic pathways | Can propose novel, synthesizable molecules arxiv.org | Designing analogs of a lead compound in drug discovery |

Challenges and Opportunities in the Synthesis and Study of Highly Functionalized Aromatic Systems

The synthesis of polysubstituted aromatic compounds like this compound presents both significant challenges and compelling opportunities. nih.gov

Challenges:

Regiocontrol: Introducing multiple substituents in the correct relative positions is a primary difficulty. The directing effects of existing groups can conflict, leading to mixtures of isomers that are difficult to separate. fiveable.melibretexts.org

Functional Group Compatibility: The reaction conditions required to introduce one functional group (e.g., harsh acidity for nitration) may not be compatible with other sensitive groups already present on the ring. fiveable.me

Steric Hindrance: As the ring becomes more crowded with substituents, steric hindrance can prevent desired reactions from occurring at certain positions. fiveable.me

Opportunities:

Development of Novel Methodologies: The difficulties associated with these syntheses drive innovation in areas like C-H functionalization, catalyst-controlled reactions, and flow chemistry, which can offer milder conditions and improved selectivity. nih.gov

Access to Novel Chemical Space: Successfully synthesizing these complex molecules provides access to novel building blocks for drug discovery, agrochemicals, and materials science. nih.gov

Platform for Advanced Analysis: These molecules serve as excellent substrates for testing and refining advanced analytical and computational tools, from in situ monitoring techniques to predictive AI models. mt.com

Overcoming the synthetic hurdles associated with highly functionalized aromatic systems will continue to be a major driver of progress in modern organic chemistry. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-cyano-6-methoxyphenyl acetate, and how can purity be assessed?

- Methodology :